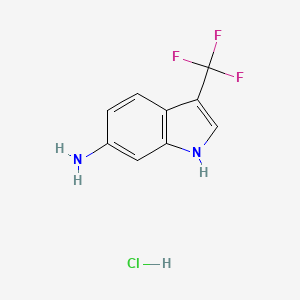

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride

Overview

Description

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride is an organic compound . It is classified as an aromatic amine and is a colorless liquid . The corresponding dimethylamino derivative is also known .

Synthesis Analysis

The synthesis of this compound involves several steps . The method comprises the following steps: adding ethanol and hydrazine hydrate; dropwisely adding 2-chloropyrazine; regulating the pH value to 6; and removing impurities to obtain 2 . Then, adding chlorobenzene and trifluoroacetic anhydride; adding the 2 under the action of stirring; heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid .Scientific Research Applications

Palladium-Catalyzed Trifluoromethylation

The trifluoromethyl group plays a crucial role in pharmaceutical and agrochemical compounds due to its electron-withdrawing properties, enhancing molecular interaction with proteins. Cho et al. (2010) developed an efficient method for the trifluoromethylation of aryl substrates, including heterocycles, under mild conditions. This process tolerates various functional groups, making it suitable for late-stage modifications of advanced intermediates (Cho et al., 2010).

Aminomethylation of Electron-rich Aromatics

Sakai et al. (2003) demonstrated the copper(II) and hafnium(IV) triflate-catalyzed aminomethylation of indole with an N-silyl-N,O-acetal containing a trichloromethyl group. This reaction allowed for the smooth introduction of an aminomethyl group onto indoles, producing primary amine derivatives in high yields (Sakai et al., 2003).

Electrophilic S-Trifluoromethylation

Capone et al. (2008) introduced a new method to selectively attach CF3 groups to the S-atom of cysteine side chains in peptides. This technique opens up possibilities for medicinal chemistry applications, including spin-labeling and imaging (Capone et al., 2008).

Synthesis of 3-Trifluoromethyl Indole Derivatives

Rodrigues et al. (2001) explored the reaction of trifluoromethyl epoxy ethers with aromatic amines, leading to the synthesis of trifluoromethyl indole derivatives. This synthesis route provides a pathway to obtain compounds with potential biological activities (Rodrigues et al., 2001).

N-Heterocycle-Forming Amino/Carboperfluoroalkylations

Kawamura et al. (2017) developed a method for synthesizing a diverse array of perfluoroalkylated amines and N-heterocycles, contributing to the library of potential drug candidates and agrochemicals. This process utilizes perfluoro acid anhydrides and shows promise for creating complex molecules, including trifluoromethylated tetrahydroharmine and spiroindolone (Kawamura et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-(trifluoromethyl)-1H-indol-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-4-14-8-3-5(13)1-2-6(7)8;/h1-4,14H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUYNEXRVDJIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)

![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)

![[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride](/img/structure/B3114249.png)

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B3114252.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/structure/B3114282.png)